molecular formula C24H21ClN2OS B2725113 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 450349-54-9

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2725113
CAS No.: 450349-54-9
M. Wt: 420.96
InChI Key: NTBBBNHYLUQTDQ-UHFFFAOYSA-N
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Description

2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative featuring an indole core substituted with a 4-chlorophenylmethyl group at the 1-position and a sulfanyl-linked acetamide moiety at the 3-position. The acetamide nitrogen is further substituted with a 4-methylphenyl group.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c1-17-6-12-20(13-7-17)26-24(28)16-29-23-15-27(22-5-3-2-4-21(22)23)14-18-8-10-19(25)11-9-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBBBNHYLUQTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include the following steps:

    Preparation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the chlorophenyl-substituted indole with a thiol compound under appropriate conditions.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted indole with an acetamide derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with signaling pathways involved in inflammation and cancer, thereby exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Key Observations:

Sulfur Linkage: The target compound’s sulfanyl group (-S-) contrasts with sulfonyl (-SO2-) in and oxo (-CO-) in . Sulfonyl groups confer higher polarity and stability but may reduce membrane permeability compared to sulfanyl .

Indole N1 Substitution :

  • The 4-chlorophenylmethyl group in the target compound is a common motif in anti-inflammatory agents (e.g., indomethacin analogs) .
  • Substitution with 2-chlorobenzyl (as in ) or 2-oxoethyl-pyrrolidinyl (as in ) modifies steric bulk and electronic effects, influencing target selectivity.

Acetamide N Substitution: The 4-methylphenyl group in the target compound provides moderate lipophilicity, while 4-methoxyphenyl () increases polarity. Heterocyclic substituents like pyridin-4-yl () or quinolin-6-yl () enhance π-π stacking interactions with aromatic residues in enzyme active sites.

Pharmacological and Physicochemical Implications

  • Solubility and Bioavailability :
    Compounds with tertiary amines (e.g., pyrrolidin-1-yl in ) or smaller heterocycles (e.g., pyridine in ) exhibit improved aqueous solubility compared to the target compound. However, the target’s balance of lipophilic (4-methylphenyl) and polar (sulfanyl) groups may favor blood-brain barrier penetration .

  • Metabolic Stability :
    The chlorine substituent in the target compound and analogs (e.g., ) likely slows oxidative metabolism, extending half-life. Sulfonyl groups () are less prone to oxidation than sulfanyl, further enhancing stability.

Biological Activity

The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is an indole derivative that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
  • Molecular Formula : C17H15ClN2OS
  • CAS Number : 862825-74-9

The compound features an indole ring system, a chlorophenyl group, and a sulfanyl linkage, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Receptor Binding : The indole moiety allows for high-affinity binding to multiple receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is vital in neurotransmission and has implications in neurodegenerative diseases .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Properties

Research indicates that 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide demonstrates promising anticancer activity. In vitro studies have shown:

  • IC50 Values : The compound exhibits cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin in several cancer cell lines.
Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (leukemia)< 2.0

Antiviral and Antimicrobial Activities

The compound has also been evaluated for its antiviral and antimicrobial properties:

  • Antiviral Activity : Preliminary studies suggest effectiveness against certain viral infections, although specific viral targets remain to be fully elucidated.
PathogenActivityReference
Salmonella typhiModerate
Bacillus subtilisStrong

Enzyme Inhibition

The compound shows strong inhibitory effects on AChE and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively.

Comparative Analysis with Similar Compounds

When compared to other indole derivatives, this compound's unique sulfanyl linkage and chlorophenyl substitution enhance its biological activity:

Compound NameStructure FeaturesActivity Profile
1H-Indole-3-acetic acidSimple indole structureModerate anticancer activity
2-(4-Chlorophenyl)-5-methylthiazoleThiazole ring enhances activityStronger antibacterial
2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl-N-(4-methylphenyl)acetamideIndole + sulfanyl linkage + chlorophenyl groupHigh anticancer potential

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's pharmacological properties. For instance, a study published in MDPI highlighted the structure-activity relationship (SAR) indicating that modifications in the phenyl ring significantly influence the anticancer efficacy .

Additionally, docking studies have elucidated the interaction patterns of this compound with target proteins, revealing hydrophobic contacts as critical for its bioactivity .

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